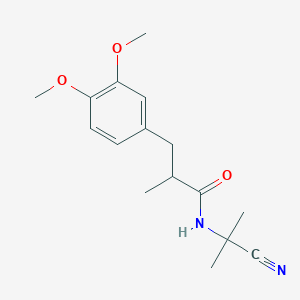
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.
Wirkmechanismus
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can help alleviate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. It has also been shown to increase the levels of anandamide, a natural compound that regulates mood and anxiety. This compound has been shown to have a good safety profile and does not produce the psychoactive effects associated with other cannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase the levels of endocannabinoids without producing psychoactive effects. However, this compound has some limitations, including its low solubility in water and its potential to interact with other enzymes in the body.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, including its potential use in treating other diseases, such as cancer and neurodegenerative disorders. This compound has also been studied for its potential use in enhancing memory and cognitive function. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Synthesemethoden
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid with N-(1-cyano-1-methylethyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. This compound has also been studied for its potential use in treating anxiety disorders, as it can increase the levels of anandamide, a natural compound that regulates mood and anxiety.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(15(19)18-16(2,3)10-17)8-12-6-7-13(20-4)14(9-12)21-5/h6-7,9,11H,8H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJWBRVORRIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2605655.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2605659.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)
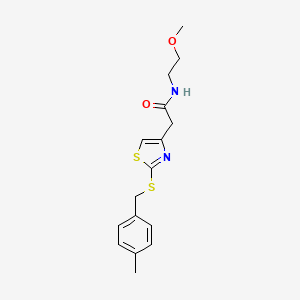
![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)
![1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2605665.png)

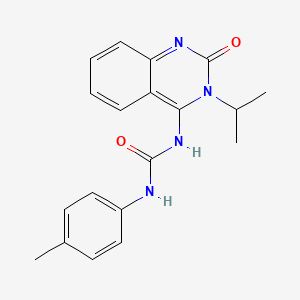
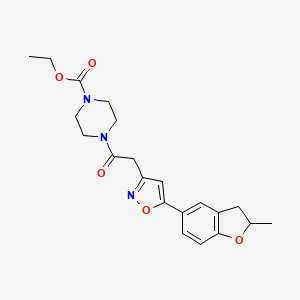
![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)
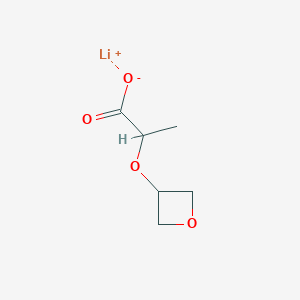
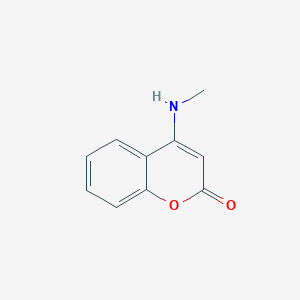
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone](/img/structure/B2605677.png)
